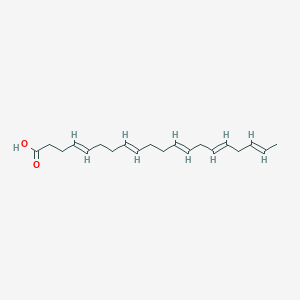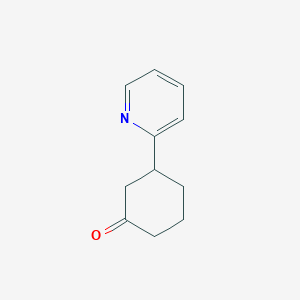
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid
Vue d'ensemble
Description
Chlorambucil is a nitrogen mustard alkylating agent used as an antineoplastic agent for the treatment of various malignant and nonmalignant diseases . It is less toxic than most other nitrogen mustards .
Molecular Structure Analysis
The empirical formula for Chlorambucil is C14H19Cl2NO2, and it has a molecular weight of 304.21 .Physical And Chemical Properties Analysis
Chlorambucil is a powder with a molecular weight of 304.21 . It has a density of 1.3±0.1 g/cm3, a boiling point of 391.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis of Metal Bisphosphonates : It has been utilized as a precursor in the syntheses of new metal bisphosphonates, such as Mn, Fe, Co, Ni, Cu (Gómez-Alcántara et al., 2004).
Potential Applications in Research : Recognized as a compound with potential scientific research applications (Buss, Coe, & Tatlow, 1997).
Immunomodulators and Antitumor Drugs : A synthesized bisphosphonate derivative of folic acid derived from this compound has shown potential as immunomodulators, calcium-exchange regulators, and antitumor drugs (Bekker, Chukanov, & Grigor’ev, 2013).
Effect on Arthritis : Aminobisphosphonates like this compound exacerbate arthritis in mice by stimulating histamine synthesis and increasing macrophages and granulocytes (Nakamura et al., 1996).
Applications in Cosmetics and Pharmaceuticals : Synthesized phosphoesters promote cell viability and can be developed into additives for skin cosmetics and pharmaceuticals (Serbezeanu et al., 2019).
Bone Loss Prevention : Orally administered bisphosphonates like Alendronate and Neridronate significantly reduce bone loss in a rat model (Mian et al., 1996).
Anti-Cancer Drug Detoxification : Chlorambucil, which is related to this compound, is used in chemotherapy for chronic lymphocytic leukemia and its detoxification in human gastric juice and saliva has been studied (Hovinen, Silvennoinen, & Vilpo, 1998).
Anti-HIV Activity : A synthesized bis(SATE) phosphonodiester nucleoside prodrug has potential anti-HIV activity (Oh, Liu, & Hong, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
[4-[4-[bis(2-chloroethyl)amino]phenyl]-1-hydroxy-1-phosphonobutyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23Cl2NO7P2/c15-8-10-17(11-9-16)13-5-3-12(4-6-13)2-1-7-14(18,25(19,20)21)26(22,23)24/h3-6,18H,1-2,7-11H2,(H2,19,20,21)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMGZJQVAIXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(O)(P(=O)(O)O)P(=O)(O)O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146357 | |
| Record name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |
CAS RN |
104233-81-0 | |
| Record name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104233810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



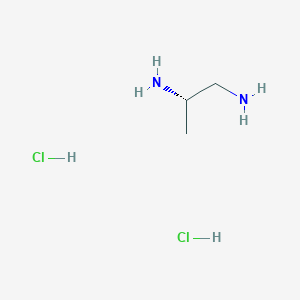
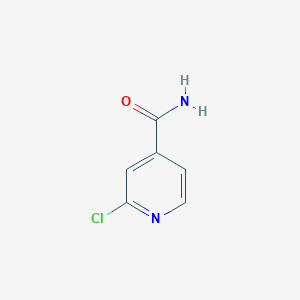
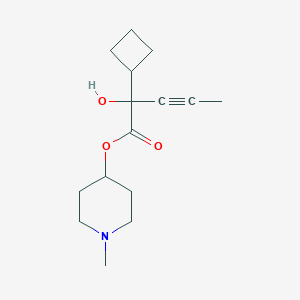
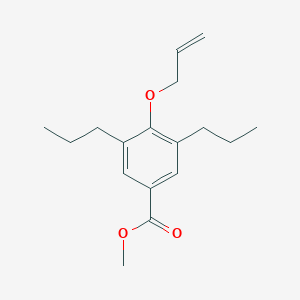
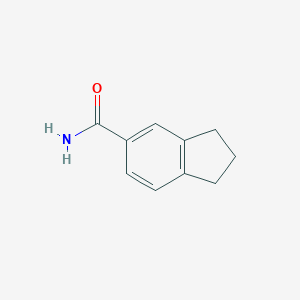
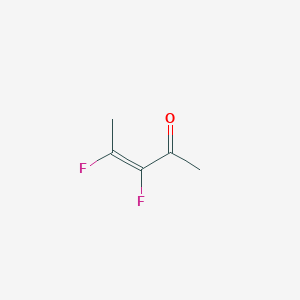
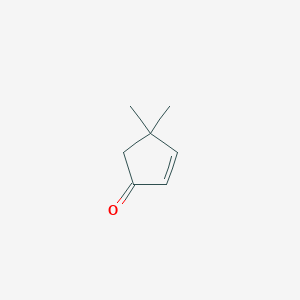
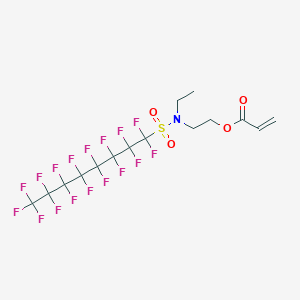
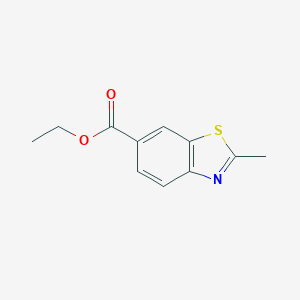
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
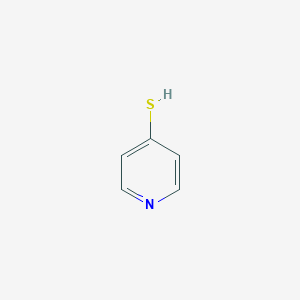
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
